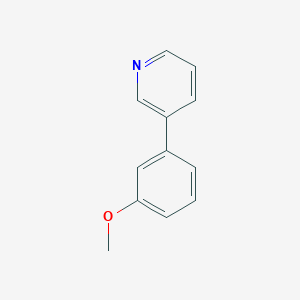
3-(3-Methoxyphenyl)pyridine
Descripción general
Descripción
3-(3-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO. It consists of a pyridine ring substituted with a 3-methoxyphenyl group.
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 plays a crucial role in cell differentiation, growth, and angiogenesis.
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyridines, have been found to have a broad spectrum of pharmacological properties, suggesting they may affect multiple biochemical pathways
Pharmacokinetics
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to follow lipinski’s rule in molecular prediction studies , suggesting it may have favorable ADME properties.
Análisis Bioquímico
Biochemical Properties
3-(3-Methoxyphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors, which are crucial for cell proliferation and differentiation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nuclear factor κB, a protein complex that controls the transcription of DNA . This modulation can lead to changes in the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may degrade, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions but may degrade when exposed to light or high temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This metabolism can affect the levels of various metabolites and influence metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For example, it has been observed to bind to plasma proteins, which can influence its distribution in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Studies have shown that it can localize to the nucleus, where it may influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(3-Methoxyphenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 3-bromopyridine and 3-methoxybenzene boronic acid as starting materials. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethoxyethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. This method’s efficiency and relatively mild reaction conditions make it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: 3-(3-Hydroxyphenyl)pyridine.
Reduction: 3-(3-Methoxyphenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
- 3-(3-Methoxyphenoxy)pyridine
- 3-(Phenoxymethyl)pyridine
- 3-(2-Hydroxyethyl)pyridine
- 3-[3-(Benzyloxy)phenyl]pyridine
- 3-(2-Aminoethyl)pyridine
Comparison: 3-(3-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOAQSKBNNHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399710 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-67-5 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

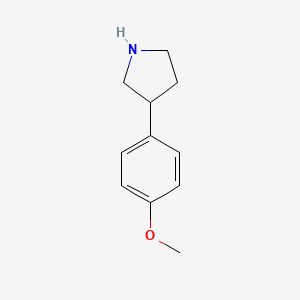
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)
![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)
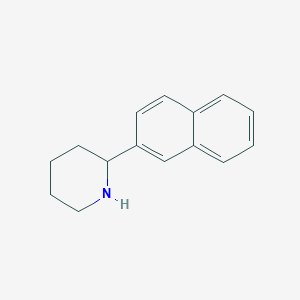
![2-{[2-(Anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364851.png)
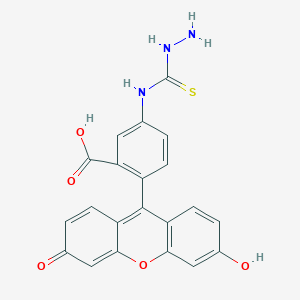
![2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B1364855.png)
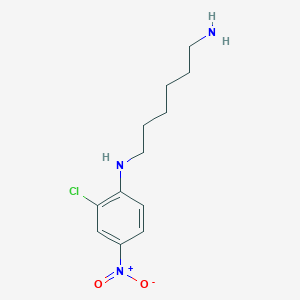
![1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364857.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)
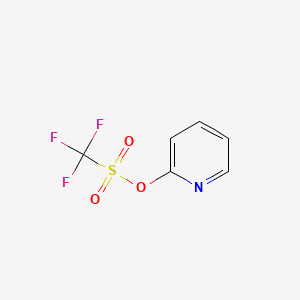
![2-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364860.png)

